molecular formula C22H23NO3S2 B5173543 (5Z)-5-[[2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5173543
M. Wt: 413.6 g/mol
InChI Key: FWVVJCVPZRDWNB-ZHZULCJRSA-N
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Description

The compound (5Z)-5-[[2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting an appropriate thioamide with an α-halo ketone under basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction using 2,5-dimethylphenol and an appropriate leaving group.

    Formation of the Methylidene Group: The methylidene group can be introduced via a condensation reaction between the thiazolidinone derivative and a benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure may allow for the development of novel materials with specific properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.

    Anti-inflammatory Activity: It may inhibit key enzymes involved in the inflammatory response, providing a basis for the development of anti-inflammatory drugs.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

    Drug Development: Its diverse biological activities make it a valuable scaffold for the design and synthesis of new therapeutic agents.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals.

    Agrochemicals: It may serve as a lead compound for the development of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (5Z)-5-[[2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial growth, inflammation, and cancer cell proliferation.

    Receptor Binding: It may interact with specific receptors on the surface of cells, modulating signaling pathways and cellular responses.

    DNA Interaction: The compound may bind to DNA, interfering with replication and transcription processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[[2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

Uniqueness

  • Structural Features : The presence of the 2,5-dimethylphenoxy and ethoxy groups, along with the specific positioning of the methylidene and sulfanylidene groups, imparts unique chemical and biological properties to the compound.
  • Biological Activity : Its diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, distinguishes it from other similar compounds.

Properties

IUPAC Name

(5Z)-5-[[2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S2/c1-4-23-21(24)20(28-22(23)27)14-17-7-5-6-8-18(17)25-11-12-26-19-13-15(2)9-10-16(19)3/h5-10,13-14H,4,11-12H2,1-3H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVVJCVPZRDWNB-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCCOC3=C(C=CC(=C3)C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=C(C=CC(=C3)C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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